molecular formula C14H17N5O2S B1396337 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306739-34-3

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B1396337
M. Wt: 319.38 g/mol
InChI Key: DVBQVUZLNWSOHB-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, also known as TATAH, is a chemical compound that has been gaining importance in the field of scientific research. It has a molecular formula of C14H17N5O2S and a molecular weight of 319.38 g/mol .


Physical And Chemical Properties Analysis

The density of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is approximately 1.3±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Inflammatory and Analgesic Activity : Synthesized derivatives of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide have demonstrated significant in vivo anti-inflammatory and analgesic activities. Among them, specific compounds exhibited noteworthy efficacy in reducing inflammation and pain (Hunashal et al., 2014).

  • Antimicrobial Activity : Certain derivatives show promising antimicrobial properties, especially against fungal infections. Some compounds were particularly effective against pathogens like A. niger, C. Neoformans, and A. fumigatus, showing activity at very low concentrations compared to standard drugs like fluconazole (Hunashal et al., 2012).

  • Cancer Research : Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide have been tested for cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Some compounds showed significant cytotoxicity, particularly against melanoma cells. One derivative inhibited cancer cell migration, indicating potential as an antimetastatic agent (Šermukšnytė et al., 2022).

  • Antioxidant Properties : Research also indicates that some derivatives exhibit antioxidant properties. For instance, one specific compound showed 1.5 times higher antioxidant ability compared to the control substance, butylated hydroxytoluene (Šermukšnytė et al., 2022).

  • Lipase and α-Glucosidase Inhibition : Some novel compounds derived from 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide have shown potential as lipase and α-glucosidase inhibitors, which could be significant in treating conditions like diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-2-8-19-12(9-21-11-6-4-3-5-7-11)17-18-14(19)22-10-13(20)16-15/h2-7H,1,8-10,15H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBQVUZLNWSOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 4
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 6
2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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